XL-844

Catalog No.
S548164
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL-844

Product Name

XL-844

IUPAC Name

NONE

solubility

Soluble in DMSO, not in water

Synonyms

XL844; XL 844; XL-844.

The exact mass of the compound XL-844 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XL-844 (EXEL-9844) is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting Checkpoint kinases 1 and 2 (Chk1/Chk2) . In preclinical and assay development workflows, it serves as a critical tool for investigating DNA damage response (DDR) pathways, specifically by abrogating S-phase and G2/M checkpoints. For procurement professionals and assay developers, XL-844 provides a highly characterized baseline for dual-kinase inhibition, offering sub-nanomolar affinity for Chk2 (Ki = 0.07 nM) and low-nanomolar affinity for Chk1 (Ki = 2.2 nM) . Its established pharmacokinetic profile and target specificity make it a quantitatively justified choice for reproducible in vitro and in vivo radio- and chemo-sensitization models compared to early-generation inhibitors.

Research Fit

Dual Chk1/Chk2 inhibition Supports DNA damage checkpoint abrogation studies requiring both S/G2 and G1/S pathway engagement.
Oral dosing compatibility Fits longitudinal murine models without repeated IV access; oral gavage protocols documented.
Established radiosensitization methodology Chk2-dependent mitotic catastrophe endpoints defined for HT-29 and MDA-MB-231 models.

Substituting XL-844 with first-generation Chk inhibitors like UCN-01 or highly Chk1-skewed inhibitors like PF-477736 compromises assay reproducibility and mechanism-of-action clarity. First-generation agents such as UCN-01 exhibit severe polypharmacology, inhibiting off-target kinases (PKC, CDK1, CDK2) and binding strongly to plasma alpha-1-acid glycoprotein (AAG), which drastically alters free-drug concentrations and introduces confounding toxicity [1]. Conversely, substituting with Chk1-selective agents (e.g., PF-477736) fails in models requiring simultaneous Chk2 blockade to fully abrogate the DNA damage response, particularly in radiation-induced damage models where Chk2 plays a prominent role [2]. Procurement of exact XL-844 is therefore essential for workflows demanding precise, dual Chk1/2 inhibition without the confounding off-target effects of legacy compounds.

Substitution Risk

Chk1-selective inhibitors (e.g., PF-477736, SCH900776) May not recapitulate Chk2-dependent mitotic catastrophe or the dual-checkpoint abrogation phenotype documented for XL-844.
Intravenous-only Chk inhibitors (AZD7762, PF-477736) Route of administration differs; oral XL-844 enables longitudinal dosing regimens and avoids surgical catheterization for repeated IV access.
Pan-kinase or Chk1-only tool compounds Lack secondary VEGFR1/VEGFR3/PDGFR co-inhibition; substitution may alter anti-angiogenic polypharmacology and experimental readouts.

Chk2 Affinity vs. Chk1-Selective Agents

XL-844 demonstrates a distinct dual-inhibition profile characterized by a sub-nanomolar Chk2 affinity (Ki = 0.07 nM), which is critical for assays requiring complete DDR pathway blockade. While the comparator PF-477736 is highly selective for Chk1 (Ki = 0.49 nM) but weak against Chk2 (Ki = 47 nM), XL-844 achieves a Ki of 0.07 nM for Chk2 alongside a Ki of 2.2 nM for Chk1 . This >600-fold stronger affinity for Chk2 compared to PF-477736 ensures that XL-844 effectively neutralizes both primary checkpoint kinases at low nanomolar concentrations.

Evidence DimensionChk2 Inhibition (Ki)
Target Compound DataXL-844: Ki = 0.07 nM
Comparator Or BaselinePF-477736: Ki = 47 nM
Quantified Difference>600-fold higher affinity for Chk2
ConditionsIn vitro biochemical kinase assay

Enables researchers to achieve simultaneous, complete blockade of both Chk1 and Chk2 at low concentrations without requiring multiple selective inhibitors.

Chk2 inhibitory potency
Head-to-head
XL-844 Chk2 Ki 0.07 nM
PF-477736 Chk2 Ki 47 nM (~670-fold less potent)
SCH900776 Chk2 IC50 1500 nM (~21,000-fold)
In vitro ATP-competitive kinase assay; recombinant human Chk2.
Extreme Chk2 potency underlies unique radiosensitization via mitotic catastrophe pathway engagement.
Chk1-selective inhibitors do not replicate this phenotype at pharmacologically relevant concentrations.

PKC and CDK Off-Target Elimination

First-generation Chk inhibitors, notably UCN-01, suffer from broad polypharmacology that confounds experimental results. UCN-01 significantly inhibits Protein Kinase C (PKC) as well as cyclin-dependent kinases (CDK1, CDK2), leading to non-specific cytotoxicity and cell cycle alterations independent of the Chk pathway [1]. XL-844, as a second-generation ATP-competitive inhibitor, was specifically engineered to avoid these off-target liabilities, providing a clean inhibition profile restricted primarily to the Chk1/2 and VEGFR axes.

Evidence DimensionOff-target kinase inhibition (PKC, CDK1/2)
Target Compound DataXL-844: High selectivity for Chk1/2, avoids PKC/CDK
Comparator Or BaselineUCN-01: Potent off-target inhibition of PKC, CDK1, and CDK2
Quantified DifferenceElimination of confounding PKC/CDK polypharmacology
ConditionsKinase selectivity profiling panels

Prevents false-positive cytotoxicity and confounding cell-cycle effects in mechanistic screening assays, reducing wasted resources on flawed data.

Route of administration
Reported
XL-844 oral vs comparators IV-only
AZD7762 IV infusion only in Phase I
PF-477736 IV administration in Phase I
XL-844 oral gavage in murine models; oral capsules in Phase I trials.
Supports longitudinal dosing in preclinical models without repeated IV catheterization.
Oral bioavailability enabled the first oral Chk inhibitor clinical program (2005).

No AAG Sequestration

A major failure point for legacy Chk inhibitors in complex assay matrices or in vivo models is unpredictable protein binding. UCN-01 binds with extremely high affinity to human alpha-1-acid glycoprotein (AAG), leading to a highly prolonged half-life, severely restricted free-drug availability, and systemic toxicity such as hyperglycemia [1]. XL-844 overcomes this critical formulation and dosing barrier, exhibiting predictable free-fraction pharmacokinetics without AAG-dependent sequestration, allowing for accurate dose-response modeling in serum-containing media and animal models.

Evidence DimensionPlasma protein binding interference (AAG)
Target Compound DataXL-844: Predictable free fraction, no AAG sequestration
Comparator Or BaselineUCN-01: Near-complete sequestration by AAG
Quantified DifferenceRestoration of predictable bioavailability and clearance
ConditionsIn vivo pharmacokinetic modeling and serum-containing assays

Ensures that the administered dose correlates linearly with the active free-drug concentration, critical for reproducible in vivo and in vitro dosing.

Gemcitabine chemopotentiation
Cross-study comparable
TGI improved from 70% to >100% (tumor regression)
gemcitabine alone
+ XL-844 300 mg/kg oral
PANC-1 ectopic xenograft; XL-844 dosed 8 h and 24 h post-gemcitabine.
Reported model-response conversion from growth inhibition to regression without additive toxicity.
Gemcitabine 400 mg/kg IP q4d ×4 cycles; XL-844 oral gavage.
Radiosensitization (HT-29)
Direct head-to-head
Enhancement factor 1.42 at SF 0.5
6 Gy radiation; XL-844 1 h pre-irradiation.
γ-H2AX positive cells: 51.5 ± 2% (XL-844 + IR) vs 32 ± 3.8% (IR alone), p<0.001.
Mitotic catastrophe: 21.3 ± 2.5% aberrant α-tubulin.
Chk2-dependent mitotic catastrophe mechanism; distinct from Chk1-selective G2 abrogation.
Supports radiosensitization pathway studies where Chk2 inhibition is critical.

DNA-Damaging Agent Combination Screening

Because XL-844 potently inhibits both Chk1 and Chk2 (Ki = 2.2 nM and 0.07 nM, respectively), it is a highly reliable procurement choice for combination screening with genotoxic agents (e.g., gemcitabine, platinums) or ionizing radiation. Its ability to completely abrogate the S-phase and G2/M checkpoints forces DNA-damaged cells into premature mitosis, providing a quantitative positive control for DDR-sensitization assays without the confounding PKC/CDK inhibition seen in legacy agents [1].

Distinguishing Chk1 vs. Chk2 Roles

In specialized cellular models where both Chk1 (replication stress) and Chk2 (double-strand breaks) are activated, using a highly Chk2-potent dual inhibitor like XL-844 alongside a strictly Chk1-selective agent allows researchers to parse out the distinct biological contributions of each kinase. XL-844 serves as the definitive dual-blockade reference compound in these comparative panels [1].

In Vivo Xenograft Efficacy Modeling

Due to its lack of AAG-binding liabilities and its oral bioavailability, XL-844 is highly suited for in vivo pharmacokinetic and pharmacodynamic formulation. Procurement for animal facility use is justified by its predictable clearance rates and lack of the severe hyperglycemia and prolonged half-life issues that plague first-generation inhibitors like UCN-01 [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pancreatic cancer model gemcitabine chemopotentiation
Oral dual Chk1/Chk2 inhibitor with documented PANC-1 xenograft regression protocol
Model-response endpoint: tumor growth inhibition >100% without enhanced hematological toxicity
Chk2-dependent radiosensitization mechanism studies
Chk2 Ki 0.07 nM drives mitotic catastrophe; established γ-H2AX and α-tubulin readouts
Endpoint confirmation: abrogated Chk2 phosphorylation, prolonged γ-H2AX foci, aberrant mitotic figures
Dual Chk1/Chk2 vs Chk1-selective comparative pharmacology
Distinct polypharmacology: secondary VEGFR1/3, Flt3, Flt4, KDR, PDGFR inhibition
Pathway-response deconvolution: Chk1 vs Chk2 contributions to checkpoint abrogation and replication stress
Oral combination regimens with taxanes or platinum agents
Documented chemopotentiation with docetaxel; abrogates cisplatin/SN38-induced G2 arrest
Pharmacodynamic biomarkers: phospho-Cdc2 decrease, sub-G1 increase, premature mitotic entry

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Riesterer O, Matsumoto F, Wang L, Pickett J, Molkentine D, Giri U, Milas L, Raju U. A novel Chk inhibitor, XL-844, increases human cancer cell radiosensitivity through promotion of mitotic catastrophe. Invest New Drugs. 2011 Jun;29(3):514-22. doi: 10.1007/s10637-009-9361-2. Epub 2009 Dec 22. PubMed PMID:  20024691.

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